molecular formula C15H16N4O2 B2765234 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034527-05-2

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2765234
CAS No.: 2034527-05-2
M. Wt: 284.319
InChI Key: LVSRKALESQZZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has a wide range of applications in scientific research:

Future Directions

The future directions for the research on this compound could involve further exploration of its potential biological activities. One study showed that similar compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that these compounds might be developed into novel anti-fibrotic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves the reaction of pyridin-4-ylmethanone with 3-(pyrimidin-2-yloxy)piperidine under specific conditions. One common method includes the use of Grignard reagents and molecular shape considerations to achieve the desired product . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanol, while reduction could produce the corresponding alcohol or amine derivatives.

Mechanism of Action

The mechanism of action of 2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and survival . This makes it a promising candidate for the development of anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine stands out due to its unique combination of pyridine and pyrimidine rings, which confer specific binding properties and biological activities. Its ability to inhibit protein kinases with high specificity makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

pyridin-4-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(12-4-8-16-9-5-12)19-10-1-3-13(11-19)21-15-17-6-2-7-18-15/h2,4-9,13H,1,3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSRKALESQZZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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